molecular formula C9H10BrClFNO B1450540 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride CAS No. 1713160-68-9

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride

Cat. No. B1450540
M. Wt: 282.54 g/mol
InChI Key: ZUSQWEGEBAKRKE-UHFFFAOYSA-N
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Description

“3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 1713160-68-9 . It has a molecular weight of 282.54 .

Scientific Research Applications

Synthesis of Piperidines

  • Research by Mollet et al. (2011) and Mollet et al. (2012) explores the stereoselective synthesis of cis-3,4-disubstituted piperidines through the transformation of 2-(2-mesyloxyethyl)azetidines. These piperidines are significant as valuable templates in medicinal chemistry, offering a convenient alternative for the preparation of 3,4-disubstituted 5,5-dimethylpiperidines and their analogs (Mollet et al., 2011); (Mollet et al., 2012).

Functionalized Azetidines

  • Stankovic et al. (2013, 2014) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines for preparing functionalized azetidines, which are useful in various chemical syntheses. This process involves the straightforward preparation of a variety of 3-ethylazetidines, serving as precursors for novel functionalized azetidines and spirocyclic azetidine building blocks (Stankovic et al., 2013); (Stankovic et al., 2014).

Energetic Building Blocks

  • Kohler et al. (2018) conducted a study on 3-(Bromoethynyl)azetidine, illustrating its use as a highly energetic building block in the production of an active pharmaceutical ingredient (API). The study includes a detailed safety study of its hydrochloride salt and discusses the mitigation of energetic properties through chemical process development (Kohler et al., 2018).

Antibacterial Activity

  • Ikee et al. (2008) explored the synthesis of novel fluoroquinolones utilizing 3-sulfenylazetidine and 3-aminoazetidine derivatives, which displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This indicates the potential of azetidine derivatives in developing new antibacterial agents (Ikee et al., 2008).

Nicotinic Receptor Binding

  • Koren et al. (1998) studied the synthesis and in vitro nicotinic acetylcholine receptor binding of halo-substituted azetidinylmethoxypyridines. These compounds showed high affinity for nicotinic receptors, indicating their potential use in pharmacological research and as potential medications (Koren et al., 1998).

properties

IUPAC Name

3-(4-bromo-2-fluorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO.ClH/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSQWEGEBAKRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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